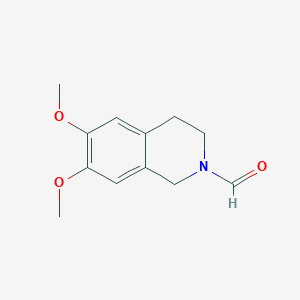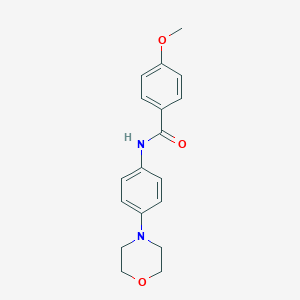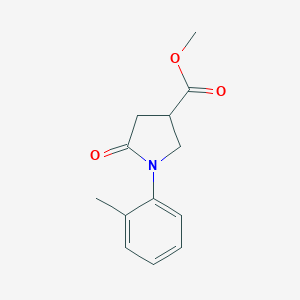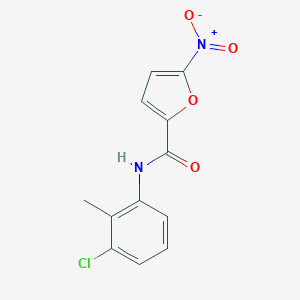![molecular formula C19H17ClN2O3 B364196 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 330177-89-4](/img/structure/B364196.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide: is a chemical compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzofuran ring, a morpholine ring, and a chloro-substituted phenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group is introduced through a substitution reaction, where a suitable chloro-substituted benzene derivative reacts with the benzofuran intermediate.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with the chloro-substituted phenyl intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl, aryl, or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents, such as amines or alkoxides, can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the inhibition of specific enzymes, such as cytochrome P450 enzymes, which play a role in drug metabolism.
Biological Research: The compound is utilized in studies related to cellular signaling pathways and molecular targets involved in disease processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by targeting cytochrome P450 enzymes . This inhibition can lead to various biological effects, such as the reduction of cerebral vasospasm and infarct size in ischemic stroke models.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide (TS-011): A selective inhibitor of 20-HETE synthesis with similar biological activities.
Rubiarbonone C: A selective inhibitor of cytochrome P450 4F enzymes, used for comparison in studies involving enzyme inhibition.
Uniqueness
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific chemical structure, which combines a benzofuran ring, a morpholine ring, and a chloro-substituted phenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
330177-89-4 |
|---|---|
Molecular Formula |
C19H17ClN2O3 |
Molecular Weight |
356.8g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-12-14(5-6-16(15)22-7-9-24-10-8-22)21-19(23)18-11-13-3-1-2-4-17(13)25-18/h1-6,11-12H,7-10H2,(H,21,23) |
InChI Key |
YJSLCNUWLGXKMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B364182.png)
![N-[4-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide](/img/structure/B364191.png)
![3-chloro-4-methoxy-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B364200.png)
![Methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate](/img/structure/B364203.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B364214.png)
![N-[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364218.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B364219.png)
![Methyl 2-({[(3,4-dimethoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B364223.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B364229.png)
